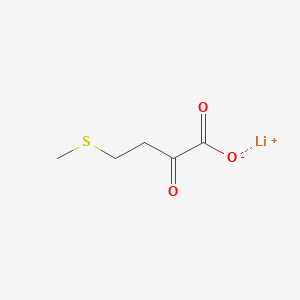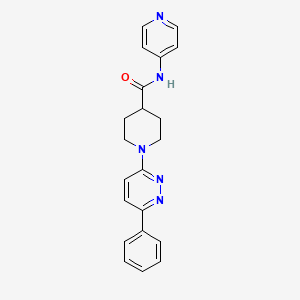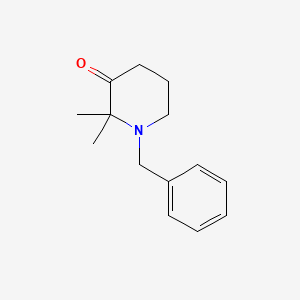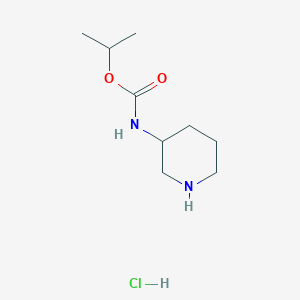
Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride is a chemical compound with the CAS Number: 2413896-61-2 . It has a molecular weight of 222.71 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 222.71 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride (also known as propan-2-yl N-(piperidin-3-yl)carbamate hydrochloride), focusing on six unique applications:
Pharmaceutical Research
Propan-2-yl N-(piperidin-3-yl)carbamate hydrochloride is extensively used in pharmaceutical research due to its potential therapeutic properties. It serves as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting neurological disorders. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles .
Neuropharmacology
In neuropharmacology, this compound is studied for its effects on the central nervous system. Researchers investigate its potential as a neuroprotective agent, exploring its ability to modulate neurotransmitter systems and protect neurons from damage. This makes it a candidate for treating conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
Chemical Synthesis
The compound is valuable in chemical synthesis, particularly in the creation of complex organic molecules. Its unique structure allows it to act as an intermediate in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. This application is vital for developing new synthetic routes and methodologies in organic chemistry .
Biochemical Assays
Propan-2-yl N-(piperidin-3-yl)carbamate hydrochloride is used in biochemical assays to study enzyme interactions and inhibition. It serves as a substrate or inhibitor in enzymatic reactions, helping researchers understand enzyme kinetics and mechanisms. This information is crucial for drug discovery and development, particularly in identifying potential drug targets .
Toxicology Studies
The compound is also employed in toxicology studies to assess its safety and potential adverse effects. Researchers conduct in vitro and in vivo experiments to evaluate its toxicity profile, which is essential for determining its suitability for further development as a therapeutic agent. These studies help ensure that new drugs are safe for human use.
Safety and Hazards
The compound is associated with the GHS07 pictogram, indicating that it may cause certain hazards . The specific hazard statements and precautionary statements are not provided in the search results. For detailed safety information, it would be necessary to consult the Material Safety Data Sheet (MSDS) for this compound .
Propriétés
IUPAC Name |
propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(2)13-9(12)11-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBJADSMDOPALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

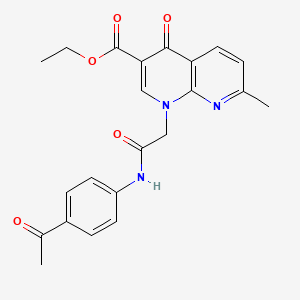
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2483280.png)
![(2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2483281.png)
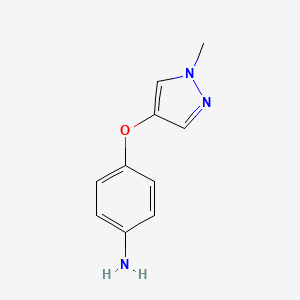
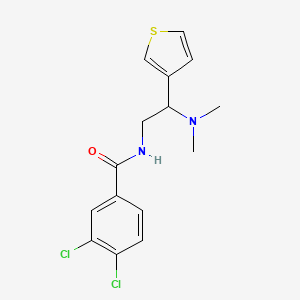
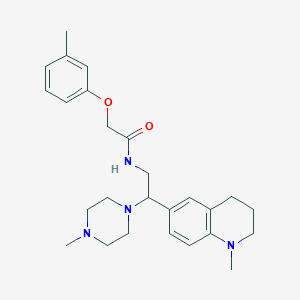
![1-(Azepan-1-yl)-2-{4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2483289.png)
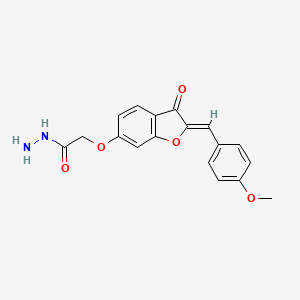
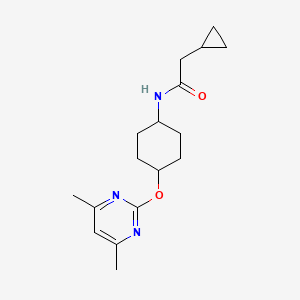
![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)
![3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride](/img/structure/B2483297.png)
